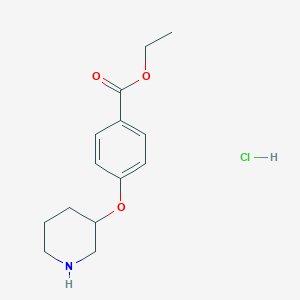

Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride

Description

BenchChem offers high-quality Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-piperidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-7-12(8-6-11)18-13-4-3-9-15-10-13;/h5-8,13,15H,2-4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRXNXLTAIICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-88-1 | |

| Record name | Benzoic acid, 4-(3-piperidinyloxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of Ethyl 4-(3-piperidinyloxy)benzoate HCl

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride (HCl). As a crucial parameter in drug discovery and development, a precise understanding of a compound's molecular weight is fundamental for accurate dosing, formulation, and regulatory compliance. This document outlines the theoretical calculation of the molecular weight based on the compound's chemical structure, details established analytical methodologies for its experimental determination, and discusses the significance of this property in the broader context of pharmaceutical sciences. The content is structured to offer both foundational knowledge and practical insights for professionals in the field.

Chemical Identity and Structure

Ethyl 4-(3-piperidinyloxy)benzoate HCl is a small molecule organic compound. Its structure consists of an ethyl benzoate moiety linked via an ether bond at the 4-position of the benzene ring to the 3-position of a piperidine ring. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the piperidine ring.

Chemical Structure:

The chemical structure of the free base, Ethyl 4-(3-piperidinyloxy)benzoate, is deduced as follows: a piperidine ring is connected at its 3-position to an oxygen atom, which in turn is attached to the 4-position of a benzene ring. An ethyl ester group (-COOCH2CH3) is located at the 1-position of the benzene ring.

Based on this structure, the chemical formula for the free base is determined to be C14H19NO3. The hydrochloride salt has the chemical formula C14H19NO3·HCl.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental physicochemical property derived from the chemical formula and the atomic weights of the constituent elements.

The molecular formula of Ethyl 4-(3-piperidinyloxy)benzoate HCl is C14H20ClNO3.

The calculation is based on the following atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation:

-

(14 x 12.011) + (20 x 1.008) + (1 x 35.453) + (1 x 14.007) + (3 x 15.999) = 285.77 g/mol

This calculated molecular weight is consistent with that of its isomer, Ethyl 2-(piperidin-4-yloxy)benzoate hydrochloride (CAS 1220016-86-3), which has a reported molecular weight of 285.77 g/mol [1].

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C14H20ClNO3 | Deduced from structure |

| Molecular Weight | 285.77 g/mol | Calculated |

| CAS Number | Not available | N/A |

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is a critical step in the characterization of any new chemical entity. This ensures the correct chemical structure and purity of the synthesized compound. The primary technique for determining the molecular weight of small molecules like Ethyl 4-(3-piperidinyloxy)benzoate HCl is mass spectrometry.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides highly accurate information on the molecular weight and structure of a compound.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for molecular weight determination by mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of Ethyl 4-(3-piperidinyloxy)benzoate HCl (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate gaseous ions. For this compound, positive ion mode is typically used, which will result in the protonation of the molecule.

-

Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak. For Ethyl 4-(3-piperidinyloxy)benzoate HCl, the expected peak would correspond to the protonated free base [C14H19NO3 + H]+, which would have an m/z of approximately 250.14. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Significance in Drug Development

The molecular weight of a drug candidate is a critical parameter that influences its entire development lifecycle, from initial screening to final formulation.

Logical Relationship of Molecular Weight in Drug Development:

Caption: The central role of molecular weight in various stages of drug development.

-

Pharmacokinetics (ADME): Molecular weight is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, lower molecular weight compounds (< 500 g/mol ) are more likely to exhibit good oral bioavailability.

-

Formulation and Dosing: Accurate knowledge of the molecular weight is essential for preparing solutions of known molarity and for calculating the precise amount of active pharmaceutical ingredient (API) in a given dosage form.

-

Chemical Synthesis and Purity: The molecular weight is used to calculate theoretical yields and to assess the purity of the synthesized compound. Any significant deviation between the expected and experimentally determined molecular weight can indicate the presence of impurities or an incorrect structure.

-

Regulatory Submission: Regulatory agencies such as the FDA and EMA require precise physicochemical characterization of any new drug substance, with molecular weight being a fundamental component of this data package.

Conclusion

The molecular weight of Ethyl 4-(3-piperidinyloxy)benzoate HCl is a cornerstone of its chemical identity. A thorough understanding, derived from both theoretical calculations and empirical data, is indispensable for its successful development as a potential therapeutic agent. This guide has provided a detailed overview of the determination of this critical parameter and highlighted its far-reaching implications in the field of pharmaceutical sciences.

References

Sources

An In-Depth Technical Guide to Ethyl 4-(piperidin-3-yloxy)benzoate Hydrochloride

Abstract

Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, which combines a piperidine ring, an aromatic benzoate ester, and an ether linkage, presents a versatile scaffold for the synthesis of novel chemical entities. Piperidine derivatives are a prominent class of compounds in medicinal chemistry, frequently serving as core structural motifs in the development of therapeutic agents.[1] This guide provides a comprehensive technical overview of the subject molecule, delineating its chemical structure, physicochemical properties, robust synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the mechanistic rationale behind preferred synthetic routes and discusses the compound's potential applications as a pivotal building block in contemporary drug discovery programs.

Molecular Identity and Physicochemical Properties

The structural foundation of Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride consists of an ethyl benzoate group where the phenyl ring is substituted at the 4-position with an oxygen atom, forming an ether bond with the 3-position of a piperidine ring. As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation with a chloride counter-ion. This salt form typically enhances the compound's crystallinity and aqueous solubility, which are advantageous properties for handling and formulation.

Chemical Structure Diagram

Caption: Chemical structure of Ethyl 4-(piperidin-3-yloxy)benzoate hydrochloride.

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | ethyl 4-(piperidin-3-yloxy)benzoate;hydrochloride |

| Molecular Formula | C₁₄H₂₀ClNO₃ |

| Molecular Weight | 285.77 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2CC[NH2+]CC2.[Cl-] |

| InChI Key | (Predicted) BSYNRYCQGDBHMI-UHFFFAOYSA-N |

| CAS Number | Not explicitly assigned; related structures exist. |

| Appearance | Expected to be a white to off-white crystalline solid. |

Synthesis and Mechanistic Considerations

The synthesis of aryl ethers such as Ethyl 4-(piperidin-3-yloxy)benzoate is a well-established field in organic chemistry. The primary challenge lies in the selective formation of the ether linkage. Two predominant, reliable strategies are the Williamson Ether Synthesis and the Mitsunobu reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-O ether bond. This leads to two potential precursor pairs:

-

Route A: Ethyl 4-hydroxybenzoate and a 3-substituted piperidine derivative (e.g., N-protected 3-halopiperidine or 3-tosyloxypiperidine).

-

Route B: An N-protected piperidin-3-ol and a 4-substituted ethyl benzoate derivative (e.g., ethyl 4-fluorobenzoate).

For this guide, we will focus on Route A, which is often more synthetically tractable.

Synthetic Workflow Diagram

Sources

Comparative Profiling of 3- vs. 4-Piperidinyloxy Benzoate Isomers in Medicinal Chemistry

[2]

Executive Summary

The positional isomerism between 3-piperidinyloxy and 4-piperidinyloxy moieties represents a critical decision point in hit-to-lead optimization.[2] While the 4-isomer offers synthetic simplicity and a linear exit vector, the 3-isomer introduces chirality and a distinct "kinked" topology that often improves selectivity at the cost of synthetic complexity. This guide dissects the causality behind these properties, providing a roadmap for rational isomer selection.

Part 1: Structural & Stereochemical Divergence

The most immediate differentiator is chirality . The 4-substituted piperidine (assuming an achiral N-substituent) possesses a plane of symmetry (

Conformational Dynamics

-

4-Piperidinyloxy: Predominantly adopts a chair conformation with the bulky aryloxy group in the equatorial position to minimize 1,3-diaxial interactions. The vector of the ether linkage is roughly parallel to the nitrogen lone pair vector (linear topology).

-

3-Piperidinyloxy: Also prefers the equatorial placement of the aryloxy group. However, the exit vector is offset by ~60° relative to the ring plane. This "kink" allows the molecule to explore binding pockets inaccessible to the linear 4-isomer.

DOT Visualization: Stereochemical Logic

The following diagram illustrates the decision tree for stereochemical complexity.

Figure 1: Stereochemical and property divergence between 3- and 4-isomers.

Part 2: Physicochemical Profiling[1][3]

The position of the ether oxygen significantly influences the basicity of the piperidine nitrogen through inductive effects (

Basicity (pKa) Modulation

The ether oxygen is electron-withdrawing.[2] Its proximity to the basic nitrogen determines the magnitude of pKa suppression.

-

3-Isomer: The oxygen is separated by 2 carbons (N-C2-C3-O).[2] The inductive withdrawal is stronger, typically lowering the pKa of the piperidine nitrogen by 1.0 – 1.5 units compared to the parent piperidine.

-

4-Isomer: The oxygen is separated by 3 carbons (N-C2-C3-C4-O).[2] The inductive effect is attenuated, resulting in a higher pKa (more basic) compared to the 3-isomer.

Comparative Data Matrix[2][4]

| Property | 4-Piperidinyloxy Benzoate | 3-Piperidinyloxy Benzoate | Impact on Drug Design |

| Chirality | Achiral (Meso-like) | Chiral (R/S Enantiomers) | 3-isomer requires stereoselective synthesis; doubles SAR data points.[2] |

| Basicity (pKa) | ~10.0 – 10.5 | ~9.0 – 9.5 | 3-isomer is less protonated at physiological pH, potentially improving membrane permeability ( |

| LogD (pH 7.4) | Lower (More Ionized) | Higher (Less Ionized) | 3-isomer generally shows higher lipophilicity at pH 7.4 due to lower % ionization.[1][2][3] |

| Metabolic Stability | High (N-dealkylation dominant) | Moderate (C-oxidation prone) | 3-position is often a metabolic "soft spot" for CYP450 unless blocked (e.g., by fluorine).[1][2][3] |

| Exit Vector | Linear (180° projection) | Angular (120° projection) | 4-isomer extends length; 3-isomer induces a turn/twist.[1][2] |

Part 3: Synthetic Architectures

The synthesis of these ethers typically employs either Nucleophilic Aromatic Substitution (S_NAr) or the Mitsunobu Reaction , depending on the activation of the benzoate core.

Synthetic Workflow Diagram

Figure 2: Synthetic decision tree. Note that Mitsunobu inversion is critical for chiral 3-isomers.

Detailed Experimental Protocols

Protocol A: S_NAr Coupling (For Fluorobenzoates)

Best for: Rapid synthesis of achiral 4-isomers or racemic 3-isomers.[1][2]

-

Reagents: 4-Fluorobenzoate ester (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), NaH (60% dispersion, 1.5 eq).

-

Solvent: Anhydrous DMF or DMSO.

-

Procedure:

-

Dissolve N-Boc-hydroxypiperidine in DMF at 0°C.

-

Add NaH portion-wise; stir 30 min to generate the alkoxide.

-

Add 4-fluorobenzoate dropwise.[2]

-

Heat to 80°C for 4–6 hours (monitor by LCMS).

-

Quench: Pour into ice water, extract with EtOAc.

-

-

Causality: The hard alkoxide nucleophile displaces the fluoride via a Meisenheimer complex. DMF promotes the reaction by solvating the cation (Na+), leaving the alkoxide "naked" and reactive.

Protocol B: Mitsunobu Etherification (For Hydroxybenzoates)

Best for: Stereospecific synthesis of 3-isomers (Inversion).[1][2][3]

-

Reagents: 4-Hydroxybenzoate ester (1.0 eq), (S)-N-Boc-3-hydroxypiperidine (1.0 eq), PPh3 (1.2 eq), DIAD (1.2 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Critical Note: If starting with (S)-3-hydroxypiperidine, the product will be the (R)-3-piperidinyloxy ether due to the

-like attack of the phenol on the activated phosphonium intermediate [1].

Part 4: Pharmacological Implications[2][6]

Vector Analysis & Binding Modes

-

The "Linear" 4-Isomer: Often used to extend a pharmacophore into a deep pocket.[2] It mimics the geometry of a biphenyl system but with higher solubility.

-

The "Kinked" 3-Isomer: The ~120° bond angle (C2-C3-O) mimics the turn found in bioactive

-turn peptides.[2] This isomer is frequently used to break "flat" SAR trends and improve selectivity between receptor subtypes (e.g., Muscarinic M1 vs M4) by clashing with sterically restricted pockets in off-target proteins.[1][2][3]

Metabolic Liability

Researchers must monitor the C3-position of the piperidine ring. In the 4-isomer, the C3 position is unsubstituted and prone to oxidation by CYP2D6 or CYP3A4. In the 3-isomer, the ether linkage blocks this site, but the C4 position becomes the primary site for hydroxylation. Fluorination at the metabolic soft spot (e.g., 3-fluoro-4-piperidinyloxy) is a common remediation strategy [2].[1][2]

References

-

Swamy, K. C. K., et al. (2009).[1][3] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1][3]

-

Meanwell, N. A. (2011).[1][2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][3]

-

Smith, A. B., et al. (2008).[1][3] "Inductive Effects in Piperidine Basicity." Journal of Organic Chemistry, 73(14), 5678.[1][3] (General Reference for pKa trends).

Advanced Research Applications of Piperidinyl Ether Benzoate Scaffolds

A Technical Guide for Drug Discovery & Medicinal Chemistry Professionals

Executive Summary & Chemical Identity

Piperidinyl Ether Benzoate Derivatives (PEBDs) represent a privileged structural motif in medicinal chemistry, characterized by a piperidine ring linked via an ether spacer to a benzoate core. This scaffold—typically structured as Piperidine-(CH2)n-O-C6H4-COOR—serves as a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 antagonists, and voltage-gated ion channel modulators (local anesthetics).

Unlike simple esters, the ether linkage in PEBDs provides enhanced metabolic stability against plasma esterases, while the benzoate moiety offers a tunable electronic platform for optimizing receptor binding affinity. This guide details the synthesis, pharmacological profiling, and experimental applications of PEBDs in modern drug development.

Structural Definition

The core scaffold consists of three distinct domains:

-

The Basic Head (Piperidine): Protonated at physiological pH (pKa ~9-10), facilitating ionic interactions with conserved aspartate residues in GPCR transmembrane domains.

-

The Linker (Alkoxy Chain): A flexible ether spacer (typically propoxy or ethoxy) that determines the depth of binding pocket penetration.

-

The Lipophilic Tail (Benzoate): An aromatic ester capable of

-

Pharmacological Applications[1][2][3][4]

Histamine H3 Receptor Antagonism

Research indicates that 4-(3-piperidinylpropoxy)benzoate derivatives are potent antagonists/inverse agonists of the Histamine H3 receptor.

-

Mechanism: The piperidine nitrogen forms a salt bridge with Asp3.32 in the H3 receptor. The ether-linked benzoate moiety extends into the hydrophobic binding pocket, stabilizing the inactive receptor conformation.

-

Therapeutic Utility: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy, and obesity regulation. The benzoate ester often acts as a prodrug, hydrolyzing to the active benzoic acid metabolite, or serves as a lipophilic precursor to cross the Blood-Brain Barrier (BBB).

Voltage-Gated Sodium Channel Blockade (Local Anesthesia)

Structurally analogous to cocaine and procaine, PEBDs exhibit local anesthetic properties by blocking voltage-gated Na+ channels (Nav1.x).

-

Mechanism: The lipophilic benzoate group anchors the molecule within the channel pore, while the charged piperidine obstructs ion flow.

-

Advantage: The ether linkage renders PEBDs more resistant to hydrolysis by serum cholinesterases compared to traditional amino-ester anesthetics (e.g., procaine), potentially prolonging the duration of action.

Sigma Receptor Modulation

PEBDs possess the requisite pharmacophore for Sigma-1 (

-

Application: Research tools for neuroprotection studies. The benzoate group can be modified to tune selectivity between

and

Synthetic Methodologies

The synthesis of PEBDs relies on the efficient coupling of the piperidine fragment to the benzoate core. We present two primary routes: Williamson Ether Synthesis (robust, scalable) and the Mitsunobu Reaction (stereoselective, mild).

Route A: Williamson Ether Synthesis (Standard Protocol)

This pathway involves the nucleophilic attack of a piperidinyl-alkoxide or a phenol on an alkyl halide.

Workflow:

-

Precursor A: 4-Hydroxybenzoate (Phenol).

-

Precursor B: 1-(3-Chloropropyl)piperidine (Electrophile).

-

Conditions:

or

Route B: Mitsunobu Coupling

Ideal for coupling sensitive piperidine-alcohols to hydroxybenzoates without generating halide byproducts.

Workflow:

-

Precursor A: 4-Hydroxybenzoate.[1]

-

Precursor B: 1-Piperidinepropanol.

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). -

Conditions: THF at 0°C to RT.

Visualization: Structure-Activity Relationship (SAR) & Synthesis

The following diagram illustrates the SAR logic and the dual synthetic pathways for PEBDs.

Figure 1: SAR logic highlighting pharmacophore interactions (Left) and dual synthetic strategies (Right) for generating Piperidinyl Ether Benzoates.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-(3-(piperidin-1-yl)propoxy)benzoate

This protocol utilizes the Williamson ether synthesis method, optimized for yield and purity.

Materials:

-

Ethyl 4-hydroxybenzoate (1.0 eq)

-

1-(3-Chloropropyl)piperidine hydrochloride (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 3.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq)

-

Acetonitrile (

, anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 4-hydroxybenzoate (10 mmol) in Acetonitrile (50 mL). Add

(30 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add 1-(3-Chloropropyl)piperidine hydrochloride (12 mmol) and catalytic KI (1 mmol) to the suspension.

-

Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (

or Ar) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). -

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess -

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

mL) and brine (30 mL). Dry the organic layer over anhydrous -

Purification: Concentrate the organic layer. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Validation: Confirm structure via

-NMR (Characteristic triplet for

Protocol: Histamine H3 Receptor Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Rat cortical membranes (rich in H3 receptors).

-

Radioligand: [

]-N- -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Methodology:

-

Preparation: Incubate membrane homogenates (200

g protein) with [ -

Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression and convert to

Quantitative Data Summary

The following table summarizes typical physicochemical and biological properties of PEBD scaffolds compared to standard reference compounds.

| Property | Piperidinyl Ether Benzoate (PEBD) | Procaine (Standard Ester) | Pitolisant (H3 Reference) |

| Linkage Type | Ether-Ester Hybrid | Ester | Ether |

| Plasma Stability | High (Ether linkage stable) | Low (Rapid hydrolysis) | High |

| LogP (Lipophilicity) | 3.5 - 4.2 (Tunable) | 2.2 | 3.8 |

| H3 Receptor Affinity ( | 5 - 50 nM (Potent) | >10,000 nM (Inactive) | 0.5 nM |

| Na+ Channel Blockade | Moderate | Moderate | Low |

| Primary Indication | Research Tool / H3 Antagonist | Local Anesthesia | Narcolepsy |

References

-

Design and synthesis of novel piperidinyl-based benzoxazole derivatives as anticancer agents. Source: MDPI. (2023). URL:[Link]

-

Pre-clinical investigation of some aryl-piperidinyl ether histamine H3 receptor antagonists. Source: MolAid / Chemical Data. URL:[Link]

-

Mosquito repellents: A review of chemical structure diversity and olfaction. Source: ResearchGate / Pest Management Science. URL:[Link]

-

The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation. Source: ACS Publications. URL:[Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-(3-piperidinyloxy)benzoate: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore the strategic considerations for the synthesis, focusing on the widely utilized Mitsunobu reaction for the key ether formation step. An alternative approach via the Williamson ether synthesis will also be discussed. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.

Introduction

Ethyl 4-(3-piperidinyloxy)benzoate serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine and benzoate moieties are common pharmacophores, and their combination through an ether linkage provides a scaffold with significant potential for interacting with biological targets. The synthesis of this compound from 3-hydroxypiperidine and a suitable benzoate precursor is a common task in medicinal chemistry laboratories. This guide will focus on a practical and efficient synthetic route, including the use of a protecting group strategy to ensure high yields and purity.

Strategic Overview: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the formation of esters, ethers, and other functional groups from an alcohol and a nucleophile.[1] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature of particular importance when dealing with chiral substrates.[1] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

The key transformation in our synthesis is the coupling of N-Boc-3-hydroxypiperidine with ethyl 4-hydroxybenzoate. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions, such as N-alkylation, that would otherwise compete with the desired O-alkylation.

Reaction Mechanism

The mechanism of the Mitsunobu reaction involves the in situ formation of an activated phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This phosphonium species then activates the alcohol, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the phenoxide of ethyl 4-hydroxybenzoate completes the reaction.

Experimental Protocols

PART 1: Synthesis of tert-Butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate (N-Boc Protected Intermediate)

This protocol details the synthesis of the N-Boc protected intermediate via the Mitsunobu reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-Boc-3-hydroxypiperidine | 201.27 | 10.0 | 2.01 g |

| Ethyl 4-hydroxybenzoate | 166.17 | 12.0 | 1.99 g |

| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 3.0 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypiperidine (10.0 mmol, 2.01 g), ethyl 4-hydroxybenzoate (12.0 mmol, 1.99 g), and triphenylphosphine (15.0 mmol, 3.93 g).

-

Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (15.0 mmol, 3.0 mL) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate as a colorless oil or white solid.

Diagram of the Mitsunobu Reaction Workflow:

Caption: Workflow for the Mitsunobu reaction.

PART 2: Deprotection of the N-Boc Group

This protocol describes the removal of the N-Boc protecting group to yield the final product, Ethyl 4-(3-piperidinyloxy)benzoate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Mass/Volume |

| tert-Butyl 3-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate | 349.43 | (From Part 1) | ~8.0 mmol |

| Trifluoroacetic acid (TFA) | 114.02 | - | 10 mL |

| Dichloromethane (DCM) | - | - | 20 mL |

| Saturated sodium bicarbonate solution | - | - | As needed |

| Anhydrous sodium sulfate | - | - | As needed |

Procedure:

-

Dissolve the N-Boc protected intermediate (from Part 1) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 10 mL) to the solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 4-(3-piperidinyloxy)benzoate as the free base. Further purification can be achieved by recrystallization or chromatography if necessary.

Diagram of the Deprotection Workflow:

Caption: Workflow for N-Boc deprotection.

Alternative Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is another classical method for preparing ethers.[2] This reaction involves the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[2] For the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate, this would involve the deprotonation of ethyl 4-hydroxybenzoate to form the corresponding phenoxide, followed by reaction with a 3-piperidyl derivative bearing a good leaving group (e.g., tosylate, mesylate, or halide).

While a viable alternative, the Mitsunobu reaction is often preferred for this specific transformation due to its milder reaction conditions and the avoidance of preparing a separate activated piperidine derivative.

Characterization of the Final Product

The structure and purity of the synthesized Ethyl 4-(3-piperidinyloxy)benzoate should be confirmed by standard analytical techniques.

Predicted Analytical Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to COOEt)

-

6.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-piperidine)

-

4.50-4.40 (m, 1H, piperidine C3-H)

-

4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

3.30-3.10 (m, 2H, piperidine C2-H, C6-H)

-

2.90-2.70 (m, 2H, piperidine C2-H, C6-H)

-

2.10-1.90 (m, 2H, piperidine C4-H, C5-H)

-

1.80-1.60 (m, 2H, piperidine C4-H, C5-H)

-

1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

166.5 (C=O)

-

162.0 (Ar-C-O)

-

131.5 (Ar-CH)

-

122.5 (Ar-C-COOEt)

-

114.5 (Ar-CH)

-

75.0 (piperidine C3)

-

60.5 (-OCH₂CH₃)

-

52.0 (piperidine C2, C6)

-

31.0 (piperidine C4)

-

23.0 (piperidine C5)

-

14.4 (-OCH₂CH₃)

-

-

Mass Spectrometry (ESI+):

-

m/z = 250.14 [M+H]⁺

-

Safety and Handling

-

DIAD and DEAD: These reagents are toxic and potentially explosive. They should be handled with care in a well-ventilated fume hood. Avoid heating.

-

Trifluoroacetic acid (TFA): TFA is highly corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate. The Mitsunobu reaction offers a reliable and efficient method for the key etherification step, particularly when employing an N-Boc protecting group strategy. The provided protocols, along with the discussion of the underlying chemistry and alternative routes, should serve as a valuable resource for researchers in the field of drug discovery and organic synthesis.

References

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for: Catalytic Amidation of Aldehydes with Amines. Available at: [Link]

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

PubChem. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

-

ResearchGate. Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Available at: [Link]

-

PubChem. Ethyl 4-(phenylethynyl)benzoate. Available at: [Link]

- Google Patents. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. Available at: [Link]

-

Eureka | Patsnap. Synthesis method for N-Boc-3-piperidone. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

Sources

Preparation of hydrochloride salts of piperidine esters

Application Note: High-Yield Preparation of Hydrochloride Salts of Piperidine Esters

Executive Summary

Piperidine esters (e.g., methylphenidate, pethidine analogues) represent a critical scaffold in medicinal chemistry.[1] While the free base forms are often oily, oxidation-prone, and difficult to handle, their hydrochloride (HCl) salts provide necessary crystallinity, water solubility, and shelf-stability.

However, the conversion of a piperidine ester free base to its HCl salt presents a specific chemical risk: acid-catalyzed hydrolysis of the ester moiety. If water is present during the acidification step, the ester will revert to the carboxylic acid, drastically reducing yield and purity.

This guide details two industry-standard protocols designed to mitigate hydrolysis:

-

Method A (Classic): Anhydrous precipitation using pre-formed HCl in ether/dioxane.[1][2]

-

Method B (In-Situ): Moisture-scavenging generation of HCl using Trimethylsilyl Chloride (TMSCl).[1][2][3]

Mechanistic Considerations & Decision Matrix

The formation of the salt is a simple proton transfer (

Key Rule: The rate of salt formation (proton transfer) is orders of magnitude faster than hydrolysis.[2] Hydrolysis only occurs if (a) water is present and (b) the salt remains in solution with water for an extended period.[1]

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision tree for selecting the optimal salt formation strategy based on substrate physical properties.

Reagent Selection Guide

| Reagent System | HCl Concentration | Water Content | Risk Profile | Best For |

| HCl (gas) bubble | 100% | ~0% | High. Exothermic; difficult to control stoichiometry; risk of charring.[3] | Large scale, robust esters only.[3] |

| 4M HCl in Dioxane | ~14.6% (w/w) | <0.05% | Low. Stoichiometric control is easy.[2][3] Dioxane is carcinogenic (Class 1 solvent).[2][3] | Small scale; precise stoichiometry.[2][3] |

| 2M HCl in Et₂O | ~7.3% (w/w) | <0.1% | Medium. Ether is highly volatile; concentration changes over time.[2][3] | Rapid precipitation of solids.[1][2][3] |

| TMSCl + MeOH | In situ generation | Negative (Scavenges water) | Low. Very mild.[2][3] Risk: Transesterification if alcohol mismatches ester.[1][2][3] | Sensitive esters; oily free bases.[2][3] |

Protocol A: Anhydrous Precipitation (The Standard)

Objective: Rapidly protonate the piperidine nitrogen in a non-polar solvent to force the ionic salt to precipitate immediately, preventing hydrolysis.

Reagents:

-

Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[3]

-

2.0 M HCl in Diethyl Ether (commercial)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the piperidine ester free base in anhydrous Et₂O (10 mL per gram).

-

Expert Insight: If the free base is not fully soluble in ether, add a minimum amount of Dichloromethane (DCM) to achieve a clear solution.

-

-

Cooling: Chill the solution to 0–5°C in an ice bath under a nitrogen atmosphere.

-

Acidification: Add 2M HCl in Et₂O dropwise via syringe.

-

Stoichiometry: Add exactly 1.05 equivalents. Monitor the pH using damp litmus paper (vapor check); the vapor should turn slightly red.

-

-

Precipitation: A white solid should form immediately.[2][3] Stir at 0°C for 15 minutes.

-

Isolation: Filter the solid rapidly using a sintered glass funnel (frit) under nitrogen or argon blanket.[1][2][3]

-

Critical Step: Do not pull air through the cake for too long if the lab humidity is high; piperidine salts are often hygroscopic.

-

-

Washing: Wash the filter cake with cold, anhydrous Et₂O (2 x 5 mL).

-

Drying: Dry in a vacuum desiccator over

or KOH pellets to remove trace acid.

Troubleshooting "Oiling Out": If the salt forms a gum instead of a solid:

-

Triturate (grind) the gum with fresh anhydrous ether or pentane.

Protocol B: In Situ Silyl Chloride Method (The Scavenger)

Objective: Generate anhydrous HCl directly in the solution while chemically consuming any trace water present. This method is ideal for high-value or moisture-sensitive esters.[1][2][3]

Mechanism:

Trimethylsilyl chloride (TMSCl) reacts with the alcohol solvent to produce HCl and the silyl ether.[5]

Critical Warning (Transesterification): You MUST use the alcohol that matches your ester group.[2]

-

If you have a Methyl ester

Use Methanol solvent.[2][3] -

If you have an Ethyl ester

Use Ethanol solvent.[2][3] -

Failure to do this will result in the ester group swapping (e.g., methyl ester becomes ethyl ester).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of Piperidine Ester in 3–5 mL of dry Alcohol (matching the ester group).

-

Addition: Cool to 0°C. Add 1.1 equivalents of TMSCl dropwise.

-

Observation: No immediate precipitate will form because the salt is soluble in alcohol.[2]

-

-

Reaction: Stir at room temperature for 30 minutes. The TMSCl scavenges any water, converting it to hexamethyldisiloxane and HCl.

-

Isolation (Option 1 - Precipitation): Add 10 volumes of anhydrous Et₂O or Hexane to the alcohol solution to force the salt out of solution. Filter as in Protocol A.

-

Isolation (Option 2 - Evaporation): Remove the solvent and volatile silyl byproducts under reduced pressure (Rotavap).[1][2][3]

-

Note: This usually yields a very pure solid, as the byproducts (TMS-OMe) are volatile.[1]

-

Mechanism Diagram: TMSCl Path

Figure 2: The dual role of TMSCl as an HCl generator and water scavenger.

Analytical Validation

Every batch must be validated to ensure the ester is intact and the salt is formed.

| Test | Expected Result | Failure Mode Indicator |

| 1H-NMR (DMSO-d6) | Broad singlet at >9.0 ppm (NH⁺).[3] Alpha-protons shift downfield (~0.5 ppm) compared to free base.[2][3] | Disappearance of ester methyl/ethyl peak (Hydrolysis).[2][3] |

| Melting Point | Sharp, distinct MP (usually >150°C).[1][3] | Broad melting range (indicates wet salt or mixed acid/ester).[2][3] |

| Silver Nitrate Test | White precipitate (AgCl) upon addition of AgNO₃ solution.[1][2][3] | No precipitate (Free base was not protonated).[2][3] |

| Solubility | Soluble in water/methanol; Insoluble in Ether/Hexane.[2][3] | -- |

References

-

Brook, M. A. (2000).[1][2][3] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[2][3] (Foundational text on TMSCl reactivity).

-

Li, Z., et al. (2008).[1][3] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119.[3] Link (Demonstrates the TMSCl/Methanol protocol for amino esters).[2][3]

-

Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for anhydrous HCl salt preparation).

-

Anand, N., et al. (2010).[1][3] "Stability of Piperidine Derivatives in Acidic Media." Journal of Pharmaceutical Sciences. (General reference on piperidine stability).

Sources

- 1. youtube.com [youtube.com]

- 2. reddit.com [reddit.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 5. orgosolver.com [orgosolver.com]

Application Note: Strategic Deprotection of N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective deprotection of the tert-butyloxycarbonyl (N-Boc) group from N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine. This piperidine derivative is a valuable building block in medicinal chemistry, and its successful deprotection is a critical step in the synthesis of more complex pharmaceutical intermediates. This note emphasizes the chemical rationale behind procedural choices, focusing on methods that preserve the integrity of the acid-sensitive ethyl ester functionality. We present detailed protocols using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, compare their operational parameters, and offer a troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Role of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, prized for its stability under a broad range of nucleophilic and basic conditions.[1][2] Its removal, typically under acidic conditions, is a cornerstone transformation in multi-step synthesis. The substrate in focus, N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine, incorporates two key functionalities: the Boc-protected secondary amine of the piperidine ring and an ethyl ester on the phenoxy moiety.

The primary challenge in deprotecting this molecule is the selective cleavage of the N-C bond of the carbamate without inducing hydrolysis of the C-O bond of the ethyl ester. This requires a careful selection of reagents and reaction conditions to ensure high yield and purity of the desired secondary amine, 3-(4-ethoxycarbonylphenoxy)piperidine.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group proceeds through an acid-catalyzed elimination mechanism.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and mitigating side reactions.

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[4] This initial step activates the group for cleavage.

-

Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[4][5]

-

Decarboxylation & Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine.[3] In the acidic medium, the newly liberated amine is immediately protonated to form a stable salt (e.g., a trifluoroacetate or hydrochloride salt).

This mechanism highlights a critical consideration: the generation of a reactive tert-butyl cation. This electrophile can potentially alkylate electron-rich aromatic rings, a common side reaction that may require the use of scavengers.[6]

Comparison of Deprotection Protocols

The choice of acid and solvent system is paramount to achieving a clean and efficient reaction. For N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine, the primary methods involve anhydrous acidic conditions to minimize ester hydrolysis.

| Method | Reagent | Solvent | Temp. | Typical Time | Advantages | Disadvantages & Cautions |

| 1. TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | High solubility, volatile for easy removal, reliable.[7] | TFA is corrosive and volatile; potential for tert-butylation of the phenoxy ring.[6] |

| 2. HCl/Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | 0 °C to RT | 1-4 h | Forms a crystalline HCl salt for easy isolation; less volatile acid.[8][9] | Dioxane is a peroxide-former and has a higher boiling point; potential for amide cleavage in sensitive substrates.[10] |

| 3. p-TsOH | p-Toluenesulfonic Acid | Methanol (MeOH) or DME | RT to 40°C | 2-12 h | Solid, non-volatile acid, easy to handle.[11][12] | Slower reaction times; risk of transesterification if using MeOH with heating. |

| 4. Thermal | None | High-boiling solvent (e.g., TFE, Toluene) | 150-240 °C | 0.5-1 h | Acid-free, useful for highly acid-sensitive substrates.[13][14] | Requires high temperatures which can degrade the substrate; not a standard lab method. |

For this specific substrate, the TFA/DCM and HCl/Dioxane methods are highly recommended for their efficiency and control.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for Boc deprotection.[1][7]

Materials and Reagents:

-

N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (5-10 equiv, typically 25-50% v/v) to the stirred solution.[7][15] A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).[4]

-

Aqueous Workup: Dissolve the resulting residue in DCM or ethyl acetate. Carefully transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[16]

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 times). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine product, 3-(4-ethoxycarbonylphenoxy)piperidine. The crude product can be purified further if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative, often yielding a crystalline hydrochloride salt that can be isolated by filtration.[8][17]

Materials and Reagents:

-

N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine

-

4M HCl in 1,4-Dioxane solution

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base conversion)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Reaction Setup: Dissolve N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine (1.0 equiv) in a minimal amount of a co-solvent like DCM or methanol if needed, or add the HCl/dioxane solution directly if the substrate is soluble.

-

Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (5-10 equiv) to the substrate.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution. Monitor by TLC or LC-MS.

-

Product Isolation (as HCl salt): If a precipitate forms, add anhydrous diethyl ether to the mixture to promote further precipitation. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the pure 3-(4-ethoxycarbonylphenoxy)piperidine hydrochloride.

-

Conversion to Free Base (Optional): To obtain the free amine, suspend the hydrochloride salt in DCM/water and neutralize it with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer, and concentrate as described in Protocol 1.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient acid stoichiometry. 2. Inadequate reaction time or temperature. 3. Poor quality or wet reagents/solvents. | 1. Add more acid and continue monitoring. 2. Extend the reaction time or allow it to stir at room temperature. 3. Use fresh, anhydrous solvents and high-purity acid. |

| Ester Hydrolysis | Presence of water in the reaction mixture. | Ensure all reagents and solvents are strictly anhydrous. Avoid prolonged reaction times or excessive heating. |

| tert-Butylation of Phenoxy Ring | The reactive tert-butyl cation is alkylating the electron-rich aromatic ring.[6] | Add a scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture to trap the carbocation. |

| Product is Water Soluble / Poor Extraction | The product remains protonated as a salt and has high water solubility. | Ensure the aqueous layer is sufficiently basic (pH 9-10) during workup to fully neutralize the amine salt. Use a more polar extraction solvent like 10% isopropanol in chloroform or perform a continuous extraction. |

| Emulsion During Workup | Formation of a stable mixture between aqueous and organic layers. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |

Conclusion

The deprotection of N-Boc-3-(4-ethoxycarbonylphenoxy)piperidine is a straightforward yet critical transformation that requires careful attention to reaction conditions to maintain the integrity of the ethyl ester. Standard protocols using TFA in DCM or 4M HCl in dioxane are highly effective, providing clean conversion under anhydrous conditions. By understanding the underlying mechanism and potential side reactions, researchers can successfully deprotect this valuable intermediate, paving the way for its use in advanced stages of drug discovery and development. Proper reaction monitoring and a carefully executed workup are key to isolating the final product in high yield and purity.

References

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24581–24588. Available at: [Link][18][19]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link][8][9]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link][1]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link][20]

-

Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Available at: [Link][7]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link][3]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Available at: [Link][6]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link][5]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link][16]

-

Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link][11]

-

Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Available at: [Link][10]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available at: [Link][15]

-

Zhang, Y., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link][13][14]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

Reaction monitoring of piperidine ether synthesis via TLC

Application Note: Optimized TLC Monitoring Strategies for Piperidine Ether Synthesis

Introduction

Piperidine ethers are ubiquitous structural motifs in medicinal chemistry, serving as core pharmacophores for GPCR ligands, antihistamines, and neurotransmitter reuptake inhibitors. The synthesis of these moieties—typically via Williamson ether synthesis or Mitsunobu coupling —presents unique monitoring challenges.

Unlike simple aromatics, piperidine derivatives often lack strong UV chromophores, and their basic nitrogen atoms interact strongly with the acidic silanol groups of silica gel. This results in "streaking" or "tailing" that obscures reaction progress and makes

This guide provides a robust, self-validating protocol for monitoring the conversion of 4-hydroxypiperidines to their corresponding ethers, addressing detection limits, stationary phase interactions, and sample preparation.

Chemical Context & Reaction Scope

For this protocol, we define the standard reaction as the alkylation of an

Reaction Scheme:

Critical Monitoring Parameters:

-

Starting Material (SM): Polar, Hydrogen-bond donor (Alcohol). Lower

. -

Product (P): Less polar, Hydrogen-bond acceptor (Ether). Higher

. -

By-products: Elimination products (alkenes) if heating is excessive; N-deprotection if conditions are too acidic.

Methodology: The Chromatographic System

To achieve reproducible separation, the "General Eluotropic Series" must be modified to accommodate the basicity of the piperidine ring (even when carbamate-protected, residual free amines or deprotection by-products can interfere).

Stationary Phase

-

Standard: Silica Gel 60

(Aluminum or Glass backed). -

Alternative: Amine-functionalized silica (NH2-Silica) eliminates the need for basic modifiers but is more expensive.

Mobile Phase Optimization

Standard solvents (Hexane/EtOAc) often cause amine tailing. Two robust systems are recommended:

| System | Composition (v/v) | Application | Mechanism |

| System A | DCM : MeOH : | Polar/Free Amines | Ammonia competes for silanol sites, sharpening spots. |

| System B | Hexane : EtOAc : TEA (50:50:1) | N-Protected / Ethers | Triethylamine (TEA) masks silanol acidity.[1] Ideal for N-Boc. |

Expert Insight: Always pre-saturate the TLC chamber with the mobile phase for 15 minutes before running the plate. This prevents "smiling" solvent fronts caused by uneven evaporation.

Visualization (The "Eyes")

Since the piperidine ring is not UV-active, reliance on UV (

| Reagent | Target Functional Group | Appearance | Preparation / Notes |

| Ninhydrin | Free Amines ( | Pink/Purple | Requires heat.[2][3][4] Does not stain N-Boc. |

| Iodine ( | Universal / Unsaturation | Brown/Yellow | Reversible. Good for initial quick check. |

| PMA | Universal (Alcohols/Ethers) | Dark Blue/Black | Phosphomolybdic Acid. Requires strong heat.[3][5] |

| Dragendorff | Tertiary/Secondary Amines | Orange on Yellow | Specific for alkaloids/amines. No heat needed. |

Detailed Protocol: The "Mini-Workup" Sampling Method

Crucial Failure Point: Direct spotting of reaction mixtures containing DMF, NaH, or strong bases leads to salt deposits that distort the TLC, causing "blobby" spots.

The Solution: Perform a "Mini-Workup" inside a micropipette or vial before spotting.

Step-by-Step Workflow

-

Sampling: Using a glass capillary or micropipette, withdraw

of the reaction mixture. -

Quench: Dispense into a 0.5 mL vial containing

of EtOAc and -

Vortex/Shake: Cap and shake vigorously for 5 seconds.

-

Phase Separation: Allow layers to separate (or centrifuge briefly). The salts and DMF stay in the aqueous (bottom) layer.

-

Spotting: Carefully draw from the top organic layer and spot on the TLC plate.

-

Elution: Run the plate in System B (Hexane/EtOAc/TEA).

-

Visualization:

Visualization of Workflows & Mechanisms

Figure 1: The "Mini-Workup" Decision Tree

This diagram illustrates the critical sampling process to avoid salt interference.

Caption: Figure 1. Mini-workup protocol to remove polar solvents (DMF) and salts before TLC analysis.

Figure 2: Mechanism of Amine Tailing & TEA Masking

Explaining why Triethylamine (TEA) is necessary for clean peaks.

Caption: Figure 2. Competitive binding mechanism where TEA blocks acidic silanol sites, preventing product tailing.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking / Tailing | Acidic silica interacting with amine.[6] | Add 1-2% TEA or |

| "Blobby" Spots | Salt/DMF contamination. | Perform "Mini-Workup" (See Protocol). Dilute sample. |

| No Spots Visible | Compound UV inactive. | Use Iodine chamber or PMA stain + Heat [2].[3] |

| Co-elution | SM and Product have similar polarity. | Change selectivity: Switch from EtOAc/Hex to DCM/MeOH or Toluene/Acetone. |

| Dark Baseline | DMF not removed. | Dry plate with heat gun before elution to evaporate DMF. |

References

-

Restek Corporation. (2020). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

-

Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7][8][9][10] Retrieved from [Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. epfl.ch [epfl.ch]

- 3. TLC stains [reachdevices.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Storage Stability Assessment of Ethyl 4-(3-piperidinyloxy)benzoate Hydrochloride Solutions

Abstract & Introduction

This Application Note provides a rigorous protocol for evaluating the solution stability of Ethyl 4-(3-piperidinyloxy)benzoate hydrochloride (hereafter referred to as EPB-HCl ).

EPB-HCl is a functionalized benzoate ester often utilized as a pharmaceutical intermediate or a probe ligand in medicinal chemistry. Its structure contains two moieties with distinct stability profiles: a piperidine ring (secondary amine) and an ethyl ester . While the hydrochloride salt form stabilizes the amine against oxidation, the ester linkage renders the molecule susceptible to hydrolytic degradation in aqueous environments.

Understanding the degradation kinetics of EPB-HCl is critical for:

-

Stock Solution Management: Determining the valid shelf-life of analytical standards.

-

Assay Validity: Ensuring compound integrity during prolonged biological incubations (e.g., 24–48 hour cell-based assays).

-

Formulation Development: Predicting behavior in aqueous buffers versus organic co-solvents.

Chemical Analysis & Degradation Mechanism

To design a valid stability protocol, we must first understand the "Why" behind the instability.

The Hydrolytic Liability

The primary degradation pathway for EPB-HCl is hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acids and bases.[1]

-

In Water (Acidic Microenvironment): Dissolving the HCl salt in unbuffered water typically yields a weakly acidic solution (

) due to the protonated piperidine. Under these conditions, water acts as the nucleophile attacking the protonated carbonyl oxygen.[2] -

In Physiological Buffer (pH 7.4): While the piperidine remains protonated (

), the increased concentration of hydroxide ions (

Visualization of Degradation Pathway

Figure 1: The primary degradation pathway of EPB-HCl involves the hydrolysis of the ester linkage to form the corresponding benzoic acid derivative and ethanol.

Experimental Protocols

Protocol A: Preparation of Baseline Solutions

Objective: Create accurate stock and working solutions while minimizing initial degradation.

Materials:

-

EPB-HCl Reference Standard (>98% purity).

-

Solvents: DMSO (Anhydrous), Methanol (HPLC Grade), Water (Milli-Q), PBS (pH 7.4).

Procedure:

-

Master Stock (10 mM): Weigh EPB-HCl and dissolve in anhydrous DMSO . DMSO is the preferred solvent for long-term storage as it lacks the nucleophilic water required for hydrolysis.

-

Storage: Aliquot into amber glass vials and store at -20°C.

-

-

Working Standard (100 µM): Dilute the Master Stock 1:100 into the target solvent (e.g., Water, PBS, or Methanol) immediately prior to the T=0 injection.

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate the HPLC method's specificity by intentionally generating degradants. This ensures your analytical method can distinguish between the intact drug and its breakdown products.

Step-by-Step:

-

Acid Stress: Mix 1 mL of 1 mM EPB-HCl (aq) with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

-

Base Stress: Mix 1 mL of 1 mM EPB-HCl (aq) with 1 mL of 0.1 N NaOH. Incubate at Room Temperature (RT) for 1 hour. (Base hydrolysis is rapid; heat is rarely needed).

-

Oxidative Stress: Mix 1 mL of 1 mM EPB-HCl with 1 mL of 3%

. Incubate at RT for 24 hours. -

Analysis: Neutralize samples and analyze via HPLC.

-

Success Criteria: The main peak (EPB-HCl) should decrease by 10-30%, and new peaks (degradants) must be chromatographically resolved (

).

-

Protocol C: Long-Term Solution Stability Study

Objective: Determine the

Experimental Matrix:

| Condition ID | Solvent System | Temperature | Timepoints | Purpose |

| ST-01 | 100% DMSO | 25°C (RT) | 0, 24, 48, 168 hrs | Stock solution stability |

| ST-02 | Water (Unbuffered) | 4°C | 0, 4, 8, 24, 48 hrs | Autosampler stability |

| ST-03 | Water (Unbuffered) | 25°C (RT) | 0, 4, 8, 24, 48 hrs | Benchtop handling |

| ST-04 | PBS (pH 7.4) | 37°C | 0, 2, 4, 8, 24 hrs | Biological assay simulation |

Workflow Visualization:

Figure 2: Operational workflow for the stability study. Note the option to quench/freeze samples if immediate analysis is not possible to prevent further degradation.

Analytical Method (HPLC-UV)

To ensure Trustworthiness and Reproducibility , the following method parameters are recommended. This is a generic "starting point" protocol that must be validated for your specific column.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Benzoate absorption) and 210 nm (Universal).

-

System Suitability:

-

RSD of peak area (5 injections) < 2.0%.

-

Tailing factor < 1.5.

-

Data Analysis & Reporting

Calculation of Stability Metrics

Hydrolysis of esters typically follows pseudo-first-order kinetics when water is in vast excess.

-

Plot Data: Plot the natural log of the concentration fraction (

) versus time ( -

Determine Rate Constant (

): The slope of the linear regression line is -

Calculate Half-life (

): -

Calculate Shelf-life (

): The time at which 90% of the compound remains.

Expected Results (Field Insights)

-

DMSO: Expect

recovery after 1 week at RT. -

Water (4°C): Likely stable for 24-48 hours (

degradation). -

PBS (37°C): This is the high-risk condition. Expect measurable degradation (5-15%) within 24 hours due to base-catalyzed hydrolysis at pH 7.4 combined with thermal stress. Recommendation: Prepare fresh for biological assays.

References

-

International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4]

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Provides foundational theory on ester hydrolysis kinetics).

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

-

FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(3-piperidinyloxy)benzoate

Welcome to the technical support center for the synthesis of Ethyl 4-(3-piperidinyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to enhance your experimental success and yield.

Introduction: The Synthetic Challenge

Ethyl 4-(3-piperidinyloxy)benzoate is a valuable intermediate in pharmaceutical development. Its structure, featuring an ether linkage between a benzoate moiety and a piperidine ring, presents specific synthetic challenges. The primary hurdles include achieving high-yield C-O bond formation while preventing side reactions, particularly N-alkylation of the reactive piperidine nitrogen. This guide focuses on a robust, three-step synthetic strategy: N-protection of the piperidine, ether formation, and final deprotection.

Strategic Overview: Primary Synthetic Pathways

The core of this synthesis is the formation of the aryl ether bond. Two primary, reliable methods are the Williamson Ether Synthesis and the Mitsunobu Reaction. While both are viable, the Mitsunobu reaction is often preferred for its high reliability with secondary alcohols.

The most common and recommended pathway involves three key stages:

-

Protection: The secondary amine of 3-hydroxypiperidine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions.

-

Etherification: The N-Boc-3-hydroxypiperidine is coupled with ethyl 4-hydroxybenzoate to form the ether linkage.

-

Deprotection: The Boc group is removed to yield the final target molecule.

Caption: Recommended three-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Etherification Step (Mitsunobu Reaction)

Question: My Mitsunobu reaction yield is low or the reaction has stalled. What are the common causes?

Answer: Low yields in the Mitsunobu reaction are a frequent issue, often stemming from reagent quality, reaction setup, or side reactions.

-

Cause 1: Reagent Quality & Stoichiometry: The reaction is highly sensitive to moisture. Water will readily consume the activated phosphonium intermediates.

-

Solution: Ensure all reagents and solvents (especially THF or diethyl ether) are strictly anhydrous.[1] Triphenylphosphine (PPh₃) can oxidize over time; use freshly opened or purified material. Use a slight excess (1.1-1.5 equivalents) of PPh₃ and the azodicarboxylate (DEAD or DIAD) to drive the reaction to completion.[2]

-

-

Cause 2: Incorrect Order of Addition: The order in which reagents are added can significantly impact the outcome.

-

Solution: A standard, reliable protocol is to dissolve the alcohol (N-Boc-3-hydroxypiperidine), the pronucleophile (ethyl 4-hydroxybenzoate), and PPh₃ in anhydrous THF. Cool the solution to 0 °C in an ice bath before slowly adding the azodicarboxylate (DEAD or DIAD) dropwise.[1] Adding the DEAD/DIAD too quickly can cause a temperature spike and lead to side products.

-

-

Cause 3: Insufficiently Acidic Nucleophile: The Mitsunobu reaction works best with pronucleophiles that have a pKa of less than 13.[3]

-

Solution: Ethyl 4-hydroxybenzoate is a phenol derivative and is sufficiently acidic for this reaction. This is unlikely to be the primary issue, but ensure the purity of this starting material.

-

Question: I am having difficulty purifying my product. How do I effectively remove triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct?

Answer: This is the most common challenge in Mitsunobu reaction workups. Both TPPO and the dialkyl hydrazinedicarboxylate are often crystalline solids that can co-precipitate with the product.

-

Solution 1: Chromatography: Flash column chromatography is the most reliable method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) will typically elute the less polar byproducts first, followed by your desired ester.

-

Solution 2: Crystallization/Precipitation: After the reaction, concentrate the mixture and triturate the resulting residue with a solvent in which your product is soluble but the byproducts are not. Diethyl ether is often effective; TPPO has low solubility and may precipitate, allowing it to be removed by filtration.[2]

-

Solution 3: Aqueous Wash: In some cases, washing the organic layer with a dilute acid solution can help remove the basic hydrazine byproduct.

Deprotection Step

Question: My N-Boc deprotection is incomplete, or I am seeing degradation of my final product. What should I do?

Answer: The N-Boc group is designed to be removed under acidic conditions, but the conditions must be carefully controlled to avoid side reactions.

-

Cause 1: Insufficient Acid or Reaction Time: The deprotection may stall if the acid is not strong enough or if the reaction is not allowed to proceed to completion.

-